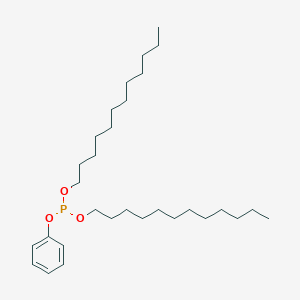

Didodecyl phenyl phosphite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

15824-34-7 |

|---|---|

Molecular Formula |

C30H55O3P |

Molecular Weight |

494.7 g/mol |

IUPAC Name |

didodecyl phenyl phosphite |

InChI |

InChI=1S/C30H55O3P/c1-3-5-7-9-11-13-15-17-19-24-28-31-34(33-30-26-22-21-23-27-30)32-29-25-20-18-16-14-12-10-8-6-4-2/h21-23,26-27H,3-20,24-25,28-29H2,1-2H3 |

InChI Key |

UHKDZFIPIJSOTR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OC1=CC=CC=C1 |

Synonyms |

DILAURYL PHENYL PHOSPHITE |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Didodecyl Phenyl Phosphite: Structure, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecyl phenyl phosphite, often referred to as diisodecyl phenyl phosphite (DIDP), is an organophosphorus compound with a significant history of use as a secondary antioxidant and heat stabilizer in the polymer industry.[1][2] Its primary function is to protect polymeric materials from degradation during high-temperature processing by decomposing hydroperoxides into stable alcohols, thus preventing oxidative damage.[3][4] While not a therapeutic agent itself, its well-characterized chemical properties and reactivity as an organophosphite present a case for its consideration by researchers in toxicology, materials science, and potentially as a reference compound in the broader landscape of drug development where organophosphorus chemistry is relevant.[5][6] This technical guide provides a comprehensive overview of the molecular structure, formula, physicochemical properties, and synthesis of this compound.

Molecular Structure and Formula

This compound is an ester of phosphorous acid. The central phosphorus atom is bonded to one phenoxy group and two dodecoxy groups. The dodecyl groups are typically branched isomers, hence the common name diisodecyl phenyl phosphite.[5]

-

Molecular Formula: C₂₆H₄₇O₃P[1]

-

IUPAC Name: bis(8-methylnonyl) phenyl phosphite[1]

-

CAS Number: 25550-98-5[7]

-

Molecular Weight: 438.6 g/mol [1]

The structure consists of a trivalent phosphorus atom, which is susceptible to oxidation to a pentavalent state, a key feature of its antioxidant activity.[5]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₄₇O₃P | [1] |

| Molecular Weight | 438.6 g/mol | [1] |

| Appearance | Clear, nearly colorless liquid | [3][7] |

| Melting Point | < 0 °C | [3] |

| Boiling Point | 176 °C @ 5 mm Hg | [8] |

| Density | 0.94 g/mL at 25 °C | [8] |

| Refractive Index | 1.4760-1.4810 at 25 °C | [2] |

| Solubility | Good solubility in most organic solvents; virtually insoluble in water. | [5] |

| Flash Point | > 230 °F | [8] |

| Acid Value | ≤ 0.10 mg KOH/g | [2] |

| Free Phenol | ≤ 1.0 % | [7] |

Spectroscopic methods are crucial for the structural elucidation and purity assessment of this compound. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands for P-O-C (aryl and alkyl) and aromatic C-H bonds.[5] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for characterizing organophosphorus compounds.

Experimental Protocols

Synthesis of this compound via Transesterification

The most common method for synthesizing this compound is the transesterification of triphenyl phosphite with isodecanol.[3][5][9] This reaction involves the stepwise replacement of the phenyl groups on triphenyl phosphite with isodecyl groups.[9]

Materials and Equipment:

-

Triphenyl phosphite

-

Isodecanol

-

Catalyst (e.g., sodium phenate)

-

Glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a distillation apparatus

-

Heating mantle with temperature control

-

Vacuum pump

Procedure:

-

The glass reactor is charged with triphenyl phosphite and isodecanol. A slight excess of isodecanol is often used to drive the reaction to completion.[9]

-

A catalytic amount of sodium phenate is introduced into the reactor.[5]

-

The reaction mixture is heated to a temperature range of 100-160 °C under a nitrogen atmosphere to prevent oxidation.[9]

-

The reaction is stirred continuously for several hours. The progress of the reaction is monitored by the removal of the phenol byproduct via distillation.[9] The removal of phenol shifts the equilibrium towards the formation of the desired product.[5]

-

Upon completion of the reaction, as indicated by the cessation of phenol distillation, the crude product is purified. Purification is typically achieved through vacuum distillation to remove any unreacted starting materials and byproducts.[5]

-

The final product is a mixture that can contain diisodecyl phenyl phosphite, triisodecyl phosphite, and residual triphenyl phosphite, with the composition being dependent on the specific reaction conditions.[3]

Logical Relationships and Workflows

Chemical Synthesis Workflow

The synthesis of this compound from triphenyl phosphite and isodecanol can be represented as a logical workflow. The following diagram illustrates the key steps and components of this process.

Caption: Workflow for the synthesis of this compound.

Antioxidant Mechanism

This compound functions as a secondary antioxidant by decomposing hydroperoxides, which are key intermediates in the oxidative degradation of materials. This mechanism interrupts the degradation cycle.

Caption: Simplified mechanism of hydroperoxide decomposition by this compound.

References

- 1. Didecyl phenyl phosphite | C26H47O3P | CID 14741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Study of Di ISO Decyl Phenyl Phosphite (DDPP): A High-Performance Secondary Antioxidant [adishank.com]

- 3. Buy Diisodecyl phenyl phosphite | 25550-98-5 [smolecule.com]

- 4. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diisodecyl phenyl phosphite | 25550-98-5 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Diphenyl isodecyl phosphite | C22H31O3P | CID 9951488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

A Technical Guide to the Mechanism of Action of Phosphite Secondary Antioxidants

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core mechanisms by which phosphite secondary antioxidants protect materials, particularly polymers, from oxidative degradation. It details their chemical action, synergistic relationship with primary antioxidants, and the experimental protocols used to validate their efficacy.

Introduction to Oxidative Degradation and the Role of Antioxidants

During processing and end-use, polymers are exposed to triggers like heat, oxygen, and light, which can initiate a process known as oxidative degradation.[1][2][3] This process involves a free-radical chain reaction, or autoxidation, that leads to the cleavage of polymer chains, compromising the material's mechanical properties, causing discoloration, and ultimately leading to product failure.[1][2]

To counteract this, stabilizers are incorporated into the polymer matrix. These are broadly classified into two main categories:

-

Primary Antioxidants: Typically hindered phenols or amines, these function as "radical scavengers." They interrupt the degradation cycle by donating a hydrogen atom to highly reactive peroxy radicals (ROO•), converting them into more stable species.[1][4]

-

Secondary Antioxidants: This class, which includes phosphites and thioesters, functions as "hydroperoxide decomposers."[5][6][7] Instead of scavenging radicals directly, they target and neutralize hydroperoxides (ROOH), which are intermediate products of oxidation that would otherwise decompose into new, damaging radicals.[5][7][8]

Phosphite esters are high-performance secondary antioxidants renowned for their ability to provide color stability and preserve the molecular structure of the polymer during high-temperature processing.[6][8]

The Core Mechanism: Hydroperoxide Decomposition

The fundamental value of phosphite antioxidants lies in their ability to interrupt the autocatalytic cycle of oxidation by neutralizing its key fuel source: hydroperoxides.[5] The process of autoxidation proceeds in several stages, which are effectively halted by the intervention of primary and secondary antioxidants.

The Autoxidation Cycle:

-

Initiation: Heat or shear stress during processing causes the formation of an initial alkyl radical (R•) on the polymer chain.[2][3]

-

Propagation: The alkyl radical (R•) reacts rapidly with oxygen (O₂) to form a peroxy radical (ROO•). This highly reactive peroxy radical then abstracts a hydrogen atom from a nearby polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the chain reaction.[5][9][10]

-

Branching: The critical, cycle-accelerating step occurs when hydroperoxides (ROOH), which are unstable at high temperatures, decompose into two extremely reactive radicals: an alkoxy radical (RO•) and a hydroxyl radical (•OH).[5] These radicals aggressively attack the polymer backbone, creating more alkyl radicals and leading to rapid, exponential degradation.

Phosphite Intervention: Phosphite antioxidants directly intervene before the branching step. They catalytically decompose hydroperoxides into stable, non-radical products through a reduction-oxidation reaction.[5][8] The phosphite ester (P(OR)₃) reduces the hydroperoxide (ROOH) to a harmless alcohol (ROH) while being stoichiometrically oxidized itself into a stable phosphate ester (O=P(OR)₃).[1][5][11]

This single action prevents the formation of the alkoxy and hydroxyl radicals that are responsible for the autocatalytic nature of polymer degradation.[5]

Figure 1: Phosphite antioxidant mechanism preventing hydroperoxide decomposition into damaging radicals.

Synergism with Primary Antioxidants

While highly effective, phosphite antioxidants are rarely used alone. They exhibit a powerful synergistic effect when combined with primary antioxidants, such as hindered phenols.[1][6][12] This combination provides a comprehensive stabilization system that addresses the degradation cascade from multiple angles.[5][8]

The synergistic mechanism operates as follows:

-

The primary antioxidant (hindered phenol) scavenges free peroxy radicals (ROO•) as they are formed, preventing them from creating hydroperoxides.[1][4]

-

The secondary antioxidant (phosphite) eliminates any hydroperoxides that do manage to form before they can break down into more radicals.[5][12]

This dual approach is highly efficient. The phosphite protects the primary antioxidant by decomposing the hydroperoxides that would otherwise consume it, thereby extending the polymer's long-term stability.

Figure 2: Synergistic action of primary (radical scavenger) and secondary (hydroperoxide decomposer) antioxidants.

Performance Data of Phosphite Antioxidants

The efficacy of phosphite antioxidants is measured by their ability to maintain the physical and aesthetic properties of a polymer through strenuous processing conditions. Key performance indicators include the Melt Flow Index (MFI), which reflects changes in molecular weight, and the Yellowness Index (YI), which measures color stability.

| Parameter | Polymer System | Condition | Unstabilized | Stabilized with Phosphite AO | Performance Improvement |

| Melt Flow Index (g/10 min) | Polypropylene (PP) | After 3 Extrusion Passes at 230°C | 15.8 | 4.2 | 73% Reduction in MFI Increase (Indicates superior molecular weight retention) |

| Yellowness Index (YI) | Polycarbonate (PC) | After 5 Extrusion Passes at 280°C | 25.4 | 5.1 | 80% Reduction in Yellowness (Indicates excellent color stability) |

| Oxidative Induction Time (min) | Polyethylene (HDPE) | At 200°C via DSC | 8 | 45 | Over 5x Increase in Oxidation Resistance |

Note: The data presented in this table is representative of typical performance and is synthesized from qualitative descriptions of phosphite antioxidant efficacy.[8][13][14]

Experimental Protocols for Efficacy Evaluation

Standardized testing protocols are essential for quantifying the performance of antioxidant packages. The following are key methodologies used in the industry.

-

Governing Standard: ASTM D1238

-

Principle: This test measures the rate of extrusion of a molten polymer through a die of a specified diameter under prescribed conditions of temperature and load. Polymer degradation, specifically chain scission, leads to a decrease in viscosity and thus a higher MFI. An effective antioxidant will minimize the change in MFI after processing.

-

Methodology:

-

A sample of the polymer (e.g., 5 grams) is loaded into the heated barrel of a plastometer at a specified temperature (e.g., 230°C for polypropylene).

-

A piston with a standard weight (e.g., 2.16 kg) is placed in the barrel, forcing the molten polymer through the die.

-

The extrudate is collected over a set period.

-

The mass of the extruded polymer is weighed and normalized to calculate the flow rate in grams per 10 minutes.

-

To assess stabilizer performance, the MFI is measured on unprocessed material and then again on material that has undergone one or more extrusion cycles.[13]

-

-

Governing Standard: ASTM E313

-

Principle: This method quantifies the degree of yellowness of a sample by measuring its spectral data with a colorimeter or spectrophotometer. Oxidative degradation often creates chromophores (color-causing groups) in the polymer, leading to an increase in the YI.

-

Methodology:

-

The polymer sample is prepared in a standardized form, typically as a pressed plaque or a container of granules.

-

The instrument is calibrated using standard white and black tiles.

-

The sample is placed at the measurement port, and the reflectance or transmittance is measured across the visible spectrum.

-

The instrument's software calculates the tristimulus values (X, Y, Z) and converts them into a single Yellowness Index value.

-

Measurements are compared between unprocessed and processed/aged samples to determine the ΔYI, with lower values indicating better color protection.[13]

-

Figure 3: Standard experimental workflow for evaluating antioxidant performance in polymers.

References

- 1. How Does Phosphite Antioxidants Work? [vinatiorganics.com]

- 2. quora.com [quora.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]

- 5. nbinno.com [nbinno.com]

- 6. chempoint.com [chempoint.com]

- 7. additivesforpolymer.com [additivesforpolymer.com]

- 8. nbinno.com [nbinno.com]

- 9. fiveable.me [fiveable.me]

- 10. Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of antioxidant action: reactions of phosphites with hydroperoxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. e-space.mmu.ac.uk [e-space.mmu.ac.uk]

- 14. nbinno.com [nbinno.com]

The Unseen Instability: A Technical Guide to the Thermal and Hydrolytic Stability of Phosphite Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphite esters are a class of organophosphorus compounds widely utilized across various industries, from polymer manufacturing to the synthesis of pharmaceuticals. Their roles can range from antioxidants and stabilizers in industrial processes to crucial moieties in prodrug design for enhanced bioavailability. However, the efficacy and safety of phosphite ester-containing products are intrinsically linked to their chemical stability. This technical guide provides an in-depth exploration of the thermal and hydrolytic stability of phosphite esters, offering critical insights for researchers, scientists, and drug development professionals. Understanding the degradation pathways and kinetics is paramount for predicting shelf-life, ensuring product quality, and meeting regulatory standards.

Core Concepts: Thermal and Hydrolytic Degradation

The stability of phosphite esters is primarily challenged by two key environmental factors: heat and water.

Thermal Degradation: At elevated temperatures, phosphite esters can undergo decomposition through various mechanisms, including oxidation and rearrangement reactions.[1] The presence of oxygen can significantly accelerate this process, leading to the formation of phosphate esters and other degradation byproducts.[2] The thermal stability of a phosphite ester is highly dependent on its chemical structure, with aryl phosphites generally exhibiting greater stability than their alkyl counterparts.

Hydrolytic Degradation: In the presence of moisture, phosphite esters are susceptible to hydrolysis, a reaction that cleaves the P-O-C bond to yield phosphorous acid and the corresponding alcohol or phenol.[3] This process can be catalyzed by both acids and bases.[4] The rate of hydrolysis is influenced by factors such as the steric and electronic properties of the substituents on the phosphite ester, pH of the medium, and temperature.[3]

Quantitative Analysis of Phosphite Ester Stability

The stability of phosphite esters can be quantified by determining their degradation kinetics under controlled conditions. The following tables summarize key quantitative data from various studies on the hydrolytic and thermal stability of different phosphite esters.

Table 1: Hydrolytic Stability of Various Phosphite Esters

| Phosphite Ester | Conditions | Half-life (t½) | Rate Constant (k) | Reference |

| Benzopinacolphosphite (unsubstituted) | Room Temperature, 1,4-dioxane, 100 eq. H₂O | - | - | [3] |

| Benzopinacolphosphite (p-tert-butylphenyl) | Room Temperature, 1,4-dioxane, 100 eq. H₂O | - | - | [3] |

| Benzopinacolphosphite (o-tert-butylphenyl) | Room Temperature, 1,4-dioxane, 100 eq. H₂O | No decomposition | - | [3] |

| Benzopinacolphosphite (2,6-di-tert-butylphenyl) | Room Temperature, 1,4-dioxane, 100 eq. H₂O | No decomposition | - | [3] |

| Benzopinacolphosphite (unsubstituted) | 90 °C, 1,4-dioxane, 100 eq. H₂O | 1.8 h | 0.38 h⁻¹ | [3] |

| Benzopinacolphosphite (p-tert-butylphenyl) | 90 °C, 1,4-dioxane, 100 eq. H₂O | 1.2 h | 0.58 h⁻¹ | [3] |

| Benzopinacolphosphite (o-tert-butylphenyl) | 90 °C, 1,4-dioxane, 100 eq. H₂O | 23.1 h | 0.03 h⁻¹ | [3] |

| Benzopinacolphosphite (2,6-di-tert-butylphenyl) | 90 °C, 1,4-dioxane, 100 eq. H₂O | No decomposition | - | [3] |

Table 2: Thermal Degradation of Organophosphorus Compounds

| Compound | Onset of Degradation (°C) | Weight Loss at 5% | Atmosphere | Reference |

| Isosorbide bis-(diethylphosphate) (IDEA) | 156 °C | - | - | [5] |

| Isosorbide bis-(diphenylphosphate) (IDPA) | 289 °C | - | - | [5] |

| Isosorbide bis-(dopyloxyisosorbide) (IDOPYL) | 323 °C | - | - | [5] |

| Isosorbide bis-phosphinate (IDPO) | 338 °C | - | - | [5] |

| Tri-p-tolyl phosphate | Minimal degradation at 370°C | - | Air | [6] |

| Tributyl phosphate | Decomposed extensively at 370°C | - | Air | [6] |

Experimental Protocols for Stability Assessment

Accurate assessment of phosphite ester stability requires robust experimental protocols. The following sections detail common methodologies for evaluating hydrolytic and thermal stability.

Protocol 1: Monitoring Hydrolytic Stability using in-situ ³¹P NMR Spectroscopy

This method allows for the real-time, quantitative monitoring of phosphite ester hydrolysis.

1. Sample Preparation:

-

Dissolve a known quantity of the phosphite ester in a suitable deuterated solvent (e.g., 1,4-dioxane-d₈) to a final concentration of approximately 0.05 M.

-

Add a specific molar excess of deoxygenated water (e.g., 100 equivalents) to the solution.

-

Transfer the solution to an NMR tube.

2. NMR Spectroscopy:

-

Utilize a high-resolution NMR spectrometer equipped with a phosphorus probe.

-

Acquire ³¹P NMR spectra at regular time intervals at a constant temperature (e.g., room temperature or 90 °C).

-

Use an external standard for quantification if necessary.

3. Data Analysis:

-

Integrate the signals corresponding to the parent phosphite ester and its hydrolysis products.

-

Plot the concentration of the phosphite ester as a function of time.

-

Determine the reaction kinetics (e.g., pseudo-first-order) and calculate the rate constant (k) and half-life (t½) of the hydrolysis reaction.[3]

Protocol 2: Thermal Stability Assessment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These techniques provide information on the thermal degradation profile and phase transitions of phosphite esters.

1. Instrumentation:

-

Use a calibrated Thermogravimetric Analyzer (TGA) and a Differential Scanning Calorimeter (DSC).

2. TGA Analysis:

-

Place a small, accurately weighed sample (typically 5-10 mg) of the phosphite ester into a TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

Record the weight loss as a function of temperature.

-

The onset of degradation is identified as the temperature at which significant weight loss begins.[5]

3. DSC Analysis:

-

Place a small, accurately weighed sample (typically 2-5 mg) into a DSC pan and seal it.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

Record the heat flow as a function of temperature to identify endothermic or exothermic events associated with melting, crystallization, or decomposition.[7]

Degradation Pathways and Mechanisms

The degradation of phosphite esters proceeds through distinct chemical pathways, which are crucial to understand for predicting degradation products and developing stabilization strategies.

Hydrolytic Degradation Pathways

Hydrolysis of phosphite esters can be catalyzed by both acids and bases.

Caption: General mechanisms for acid- and base-catalyzed hydrolysis of phosphite esters.

Oxidative Degradation Pathway

In the presence of oxidizing agents, such as hydroperoxides, phosphite esters are readily oxidized to the corresponding phosphate esters. This reaction is a key aspect of their function as secondary antioxidants in polymers.

Caption: Oxidation of a phosphite ester to a phosphate ester by a hydroperoxide.

Implications for Drug Development

The stability of phosphite esters is a critical consideration in pharmaceutical development, particularly in the context of prodrugs and formulation excipients.

Phosphite Ester Prodrugs: Phosphite esters are employed as prodrug moieties to enhance the oral bioavailability of polar drugs containing hydroxyl or amine groups. The lability of the phosphite ester bond is designed to be cleaved in vivo to release the active pharmaceutical ingredient (API). However, premature hydrolysis during storage can lead to a loss of potency and the formation of impurities. Therefore, a thorough understanding and control of the hydrolytic stability of these prodrugs are essential.[8][9]

Forced Degradation Studies: As mandated by regulatory agencies, forced degradation studies are performed to identify potential degradation products and to develop and validate stability-indicating analytical methods.[10][11] For drug products containing phosphite esters, either as part of the API or as an excipient, these studies must include exposure to hydrolytic and thermal stress conditions to ensure that any degradants can be detected and quantified.

Conclusion

The thermal and hydrolytic stability of phosphite esters are critical parameters that influence their performance and safety in a wide range of applications, including pharmaceuticals. A comprehensive understanding of their degradation kinetics and mechanisms is essential for researchers and drug development professionals to design stable formulations, predict shelf-life, and ensure the quality and efficacy of the final product. The experimental protocols and data presented in this guide provide a foundational framework for the systematic evaluation of phosphite ester stability, ultimately contributing to the development of safer and more effective therapeutic agents.

References

- 1. Controlled and Accelerated Hydrolysis of Polylactide (PLA) through Pentaerythritol Phosphites with Acid Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphite ester - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thermal oxidative degradation studies of phosphate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. datapdf.com [datapdf.com]

- 8. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Solubility Profile of Didodecyl Phenyl Phosphite in Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of didodecyl phenyl phosphite (DDPP), a widely used secondary antioxidant and processing stabilizer in the polymer industry. Understanding the solubility of DDPP is critical for optimizing its function, ensuring long-term stability of polymer formulations, and preventing issues such as additive blooming and exudation. This document details the factors influencing DDPP solubility, methodologies for its determination, and its mechanism of action within various polymer matrices.

Introduction to this compound (DDPP)

This compound is an organophosphite antioxidant that plays a crucial role in protecting polymers from degradation during high-temperature processing and throughout their service life.[1] Its primary function is to act as a secondary antioxidant, decomposing hydroperoxides that are formed during the auto-oxidation cycle of polymers.[2] This action prevents chain scission and cross-linking, thereby preserving the mechanical and aesthetic properties of the polymer. DDPP is frequently used in a variety of polymers, including polyolefins (polyethylene and polypropylene), polyvinyl chloride (PVC), acrylonitrile butadiene styrene (ABS), and polycarbonates.[3][4]

Factors Influencing the Solubility of DDPP in Polymers

The solubility of an additive like DDPP in a polymer matrix is a complex phenomenon governed by several factors. The general principle of "like dissolves like" is a useful starting point, where compatibility is expected between substances with similar polarity and solubility parameters.

Key factors include:

-

Polymer Type: The chemical structure and polarity of the polymer are paramount. DDPP, being a relatively non-polar molecule, exhibits good compatibility with non-polar polymers like polyethylene and polypropylene.

-

Molecular Weight of DDPP: While DDPP has a relatively high molecular weight which can reduce its volatility, this can also impact its mobility and solubility within the polymer matrix.

-

Temperature: The solubility of additives in polymers generally increases with temperature. This is particularly relevant during melt processing, where higher temperatures facilitate the dissolution and dispersion of DDPP. However, upon cooling, the solubility decreases, and if the concentration exceeds the solubility limit at ambient temperature, the additive may phase-separate over time.

-

Presence of Other Additives: Polymer formulations are complex mixtures. The presence of other additives, such as primary antioxidants, UV stabilizers, and plasticizers, can influence the overall solubility of DDPP through synergistic or antagonistic interactions.

-

Polymer Morphology: The degree of crystallinity of the polymer can affect additive solubility. The amorphous regions of a semi-crystalline polymer are generally more accessible to additives than the crystalline regions.

Quantitative Solubility Data

Obtaining precise quantitative solubility data for additives in solid polymer matrices is challenging and often not publicly available in extensive databases. The solubility is typically low and can be highly dependent on the specific grade of the polymer and the processing conditions. While DDPP is known for its good compatibility with many polymers, the following table summarizes the available qualitative and extrapolated information.

| Polymer | Common Name | Typical Operating Temperature (°C) | Solubility of this compound (Qualitative) | Notes |

| Polyethylene (PE) | PE | 180 - 240 (Processing) | Good | Generally considered soluble at processing temperatures. The long alkyl chains of DDPP enhance its compatibility with PE. |

| Polypropylene (PP) | PP | 200 - 260 (Processing) | Good | Similar to PE, DDPP shows good compatibility with PP. Studies on other phosphite stabilizers suggest low but sufficient solubility at ambient temperatures to be effective. |

| Polyvinyl Chloride (PVC) | PVC | 160 - 200 (Processing) | Very Good | DDPP is highly compatible with PVC and also acts as a co-stabilizer, particularly in flexible formulations. |

| Acrylonitrile Butadiene Styrene (ABS) | ABS | 220 - 260 (Processing) | Good | Used as a processing stabilizer and antioxidant. |

| Polycarbonate (PC) | PC | 280 - 320 (Processing) | Good | Effective in maintaining clarity and color stability during high-temperature processing. |

Note: The term "Good" indicates that DDPP is widely used in these polymers without significant issues of blooming or exudation at typical loading levels (usually 0.1 - 0.5% by weight). However, the actual equilibrium solubility at ambient temperature is likely to be significantly lower than the concentrations used during processing.

Experimental Protocols for Determining Solubility

The determination of the solubility of a solid additive in a solid polymer matrix is a non-trivial experimental task. Several methods can be employed, generally involving the preparation of polymer samples with a range of additive concentrations, allowing them to reach equilibrium, and then analyzing the concentration of the dissolved additive.

Equilibrium Concentration Method

This method involves determining the maximum concentration of the additive that can be dissolved in the polymer at a given temperature.

Methodology:

-

Sample Preparation:

-

Prepare a series of polymer films or plaques containing a range of concentrations of DDPP, typically from 0.1% to 2% by weight.

-

This is usually achieved by melt blending the polymer and additive in an extruder or a mixing chamber to ensure homogeneous dispersion.

-

-

Annealing:

-

Anneal the prepared samples at a specific temperature for a prolonged period (days to weeks) to allow the system to reach equilibrium. During this time, any excess, undissolved additive will migrate to the surface (bloom) or form aggregates within the polymer.

-

-

Surface Analysis:

-

After annealing, the surface of the samples is carefully cleaned to remove any bloomed additive. This can be done by wiping with a solvent that dissolves the additive but not the polymer, or by carefully microtoming the surface layer.

-

-

Bulk Analysis:

-

The concentration of the DDPP remaining in the bulk of the polymer is then determined. This is considered to be the equilibrium solubility at the annealing temperature.

-

Extraction: A known weight of the bulk polymer is dissolved in a suitable solvent (e.g., toluene, chloroform), and the polymer is then precipitated out by adding a non-solvent (e.g., methanol). The supernatant containing the dissolved DDPP is then analyzed.

-

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a common and accurate method for quantifying the concentration of DDPP in the extract. A calibration curve is prepared using standards of known DDPP concentration.

-

-

Temperature Dependence:

-

The entire experiment is repeated at different annealing temperatures to determine the temperature dependence of the solubility.

-

References

spectroscopic analysis (NMR, IR, MS) of didodecyl phenyl phosphite

An In-depth Technical Guide to the Spectroscopic Analysis of Didodecyl Phenyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, a compound of interest in various industrial and research applications. Due to the limited availability of published experimental data for this specific molecule, this guide presents a representative dataset derived from the analysis of its structural components and related compounds. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to facilitate the acquisition of high-quality spectral data. This document is intended to serve as a practical resource for researchers and professionals engaged in the characterization of organophosphorus compounds.

Introduction

This compound [(C₁₂H₂₅O)₂P(OC₆H₅)] is an organophosphorus compound featuring two long alkyl chains and a phenyl group attached to a central phosphite ester. Its molecular structure suggests its potential use as a stabilizer, antioxidant, or ligand in organic and organometallic chemistry. Accurate structural elucidation and purity assessment are paramount for its application, necessitating a thorough spectroscopic analysis. This guide details the expected outcomes from ¹H NMR, ¹³C NMR, ³¹P NMR, IR spectroscopy, and mass spectrometry.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is synthesized based on the known spectral characteristics of dodecanol, triphenyl phosphite, and general principles of spectroscopy for organophosphorus compounds.

NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 5H | Ar-H |

| 4.05 | t | 4H | P-O-CH₂ - |

| 1.70 | p | 4H | -O-CH₂-CH₂ - |

| 1.40 - 1.20 | m | 36H | -(CH₂ )₉- |

| 0.88 | t | 6H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 151.0 (d) | Ar-C -O (ipso) |

| 129.5 | Ar-C H (para) |

| 124.5 | Ar-C H (meta) |

| 120.0 (d) | Ar-C H (ortho) |

| 64.0 (d) | P-O-C H₂- |

| 31.9 | -C H₂-CH₂-CH₃ |

| 30.5 (d) | -O-CH₂-C H₂- |

| 29.6 - 29.3 | -(C H₂)₇- |

| 25.5 | -CH₂-C H₂-CH₂-O- |

| 22.7 | -C H₂-CH₃ |

| 14.1 | -C H₃ |

(d) indicates a doublet due to coupling with ³¹P.

Table 3: Predicted ³¹P NMR Data for this compound (Solvent: CDCl₃, Reference: 85% H₃PO₄)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~130 | s |

Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 - 3030 | Medium | C-H stretch (aromatic) |

| 2955, 2855 | Strong | C-H stretch (aliphatic) |

| 1590, 1490 | Medium-Strong | C=C stretch (aromatic ring) |

| 1200 | Strong | P-O-C (aryl) stretch |

| 1030 | Strong | P-O-C (alkyl) stretch |

| 850 | Strong | P-O stretch |

| 750, 690 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS) Data

Table 5: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 522 | [M]⁺ (Molecular Ion) |

| 429 | [M - OC₆H₅]⁺ |

| 353 | [M - C₁₂H₂₅O]⁺ |

| 260 | [(C₆H₅O)P(OH)₂]⁺ |

| 169 | [C₁₂H₂₅]⁺ |

| 94 | [C₆H₅OH]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, which is expected to be a liquid at room temperature.

NMR Spectroscopy

3.1.1 Sample Preparation

-

Ensure the NMR tube is clean and dry.

-

Accurately weigh approximately 10-20 mg of this compound directly into the NMR tube.

-

Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

3.1.2 Data Acquisition

-

¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

-

³¹P NMR: Acquire the spectrum with proton decoupling. A phosphorus-specific probe or a broadband probe is required. The chemical shifts should be referenced to an external standard of 85% phosphoric acid.

Infrared (IR) Spectroscopy

3.2.1 Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a single drop of liquid this compound directly onto the center of the ATR crystal to form a thin film.

-

Position the pressure arm over the sample to ensure good contact between the liquid and the crystal.

3.2.2 Data Acquisition

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance after automatic subtraction of the background spectrum.

Mass Spectrometry (MS)

3.3.1 Sample Preparation and Introduction

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, inject a small volume (e.g., 1 µL) of the solution into the GC, which will separate the compound before it enters the mass spectrometer. A low-polarity capillary column is suitable for this type of molecule.[1]

-

Alternatively, for direct infusion analysis, the sample solution can be introduced into the ion source via a syringe pump at a constant flow rate.

3.3.2 Data Acquisition

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and obtaining a characteristic mass spectrum. Electrospray ionization (ESI) can also be used, particularly for identifying the molecular ion.[2]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Collection: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-600).

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis process, from sample handling to final data interpretation.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and detailed experimental protocols for the analysis of this compound. The tabulated data offers a reference for what can be expected from NMR, IR, and MS analyses, while the step-by-step methodologies provide a practical framework for obtaining reliable experimental results. The included workflow diagram visually summarizes the logical progression of the analytical process. It is anticipated that this guide will be a valuable tool for researchers and professionals in the structural characterization of this and similar organophosphorus compounds.

References

Methodological & Application

Application Notes and Protocols: Didodecyl Phenyl Phosphite for PVC Heat Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(vinyl chloride) (PVC) is a versatile and widely used thermoplastic polymer. However, it is highly susceptible to thermal degradation at processing temperatures (typically above 170°C), leading to dehydrochlorination, discoloration, and a significant deterioration of its mechanical properties.[1][2] This degradation process is autocatalytic, meaning the released hydrogen chloride (HCl) further accelerates the degradation.[3] To counteract this, heat stabilizers are essential additives in PVC formulations.

Didodecyl phenyl phosphite, an organic phosphite, serves as a highly effective secondary heat stabilizer for PVC. It is particularly valued for its synergistic performance with primary metallic soap stabilizers (e.g., calcium/zinc stearates), enhancing long-term stability, improving color retention, and maintaining the clarity of the final product.[4] These application notes provide detailed information on the mechanism, performance, and experimental evaluation of this compound in PVC heat stabilization.

Mechanism of Action

This compound functions as a multifunctional stabilizer within the PVC matrix, primarily through the following mechanisms:

-

Hydroperoxide Decomposition: During thermo-oxidative degradation, hydroperoxides are formed on the PVC chains. This compound efficiently decomposes these hydroperoxides into non-radical, stable products, thereby preventing chain scission and subsequent degradation.[5]

-

Chelation of Metal Chlorides: When used in conjunction with primary stabilizers like zinc stearate, the stabilization process can generate zinc chloride (ZnCl₂). ZnCl₂ is a strong Lewis acid that can catastrophically accelerate PVC degradation, a phenomenon often referred to as "zinc burning".[6][7] this compound acts as a chelating agent, complexing with the ZnCl₂ to form inactive complexes, thus preventing this rapid degradation.[6][8]

-

Reaction with Labile Chlorine Atoms: The phosphite can react with and replace unstable allylic chlorine atoms on the PVC backbone via a Michaelis-Arbuzov reaction. This process replaces a labile site with a more thermally stable phosphonate group, inhibiting the initiation of dehydrochlorination.[6][9]

-

HCl Scavenging: Organic phosphites can also directly react with and neutralize the HCl gas released during degradation, further slowing down the autocatalytic process.[6]

Data Presentation

The following tables summarize typical performance data for PVC formulations with and without this compound (DDPP). The data presented is illustrative and based on findings for similar organic phosphite stabilizers in flexible PVC formulations. Actual results may vary depending on the specific formulation, processing conditions, and other additives used.

Table 1: Thermal Stability of PVC Formulations

| Formulation | Stabilizer System (phr*) | Thermal Stability Time (minutes) |

| Control | Ca/Zn Stearate (1.5) | 25[10] |

| Experimental | Ca/Zn Stearate (1.5) + DDPP (0.5) | 45[10] |

*phr: parts per hundred resin

Table 2: Color Stability (Yellowness Index) during Oven Aging at 180°C

| Aging Time (minutes) | Yellowness Index (YI) - Control | Yellowness Index (YI) - Experimental (with DDPP) |

| 0 | 15.2 | 14.8 |

| 15 | 25.8 | 18.5 |

| 30 | 45.1 | 24.3 |

| 45 | 70.3 | 35.7 |

| 60 | Severe Discoloration | 50.1 |

Table 3: Mechanical Properties Before and After Thermal Aging (60 minutes at 180°C)

| Property | Formulation | Before Aging | After Aging | % Change |

| Tensile Strength (MPa) | Control | 20.5 | 12.3 | -40% |

| Experimental (with DDPP) | 21.0 | 18.5 | -11.9% | |

| Elongation at Break (%) | Control | 250 | 110 | -56% |

| Experimental (with DDPP) | 255 | 215 | -15.7% |

Experimental Protocols

Sample Preparation

A typical flexible PVC formulation for evaluation is prepared as follows:

-

PVC Resin (K-value 67): 100 phr

-

Plasticizer (DOP/DINP): 40 phr

-

Primary Stabilizer (Ca/Zn Stearate): 1.5 phr

-

This compound (DDPP): 0.5 phr (for the experimental sample)

-

Lubricant (Stearic Acid): 0.3 phr

Procedure:

-

The components are dry-blended in a high-speed mixer.

-

The blend is then processed on a two-roll mill at a temperature of 160-170°C for 5-10 minutes to form a homogenous sheet of a specified thickness (e.g., 1 mm).

-

The milled sheets are then compression molded into plaques of the desired dimensions for subsequent testing.

Thermal Stability Measurement (Congo Red Test)

Standard: ISO 182-1

Principle: This method determines the time at which a PVC sample, when heated at a constant temperature, begins to evolve hydrogen chloride (HCl) gas, which is detected by a change in color of a pH-sensitive indicator paper (Congo Red).[11]

Procedure:

-

A specified weight of the PVC sample (e.g., 2-3 grams, cut into small pieces) is placed in a glass test tube.

-

A strip of Congo Red indicator paper is placed in the upper part of the test tube, ensuring it does not touch the sample.

-

The test tube is then placed in a thermostatically controlled heating block or oil bath maintained at the test temperature (e.g., 180°C or 200°C).[11]

-

The time from the insertion of the test tube into the heating block until the Congo Red paper turns from red to blue is recorded as the thermal stability time.[11]

Color Stability Measurement (Oven Aging and Yellowness Index)

Standards: ASTM D2115 (Oven Aging), ASTM E313 (Yellowness Index)

Principle: PVC samples are subjected to elevated temperatures in an oven for specified periods. The change in color, specifically the increase in yellowness, is quantified using a spectrophotometer or colorimeter.

Procedure:

-

Cut the prepared PVC plaques into uniform-sized samples.

-

Place the samples in a forced-air circulating oven at a constant temperature (e.g., 180°C).

-

Remove samples at predetermined time intervals (e.g., 0, 15, 30, 45, 60 minutes).

-

Allow the samples to cool to room temperature.

-

Measure the Yellowness Index (YI) of each sample using a calibrated spectrophotometer according to ASTM E313. The YI is calculated from the CIE tristimulus values (X, Y, Z).

Mechanical Properties Testing

Standard: ASTM D638 (Tensile Properties)

Principle: The tensile strength and elongation at break of the PVC samples are measured before and after thermal aging to assess the retention of mechanical properties.

Procedure:

-

Prepare dumbbell-shaped specimens from the PVC sheets as per the dimensions specified in ASTM D638.

-

Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours.

-

Conduct tensile testing on a universal testing machine at a specified crosshead speed. Record the tensile strength at break and the elongation at break.

-

Subject another set of specimens to thermal aging in an oven (e.g., 60 minutes at 180°C).

-

After aging, re-condition the specimens and perform tensile testing as described above.

-

Calculate the percentage retention of tensile strength and elongation at break.

Visualizations

References

- 1. Degradation Mechanism of Polyvinyl Chloride(PVC) [blueskyauxiliaries.com]

- 2. rct [rct.kglmeridian.com]

- 3. life-trialkyl.eu [life-trialkyl.eu]

- 4. nbinno.com [nbinno.com]

- 5. Thermal degradation of PVC: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kanademy.com [kanademy.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]

Application Notes and Protocols for the Incorporation of Liquid Phosphites into Elastomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of liquid phosphite antioxidants into various elastomer formulations. The information is intended to guide researchers and professionals in leveraging these additives to enhance the stability and performance of elastomeric materials.

Introduction to Liquid Phosphites in Elastomers

Liquid phosphites are organophosphorus compounds that serve as secondary antioxidants in a wide range of polymers, including numerous elastomers.[1][2][3][4] They are particularly valued for their ability to protect elastomers during high-temperature processing and to enhance long-term thermal and color stability.[1][2][4] Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals, phosphites act as hydroperoxide decomposers, breaking down harmful hydroperoxides into non-radical, stable products.[1][2][5] This synergistic action with primary antioxidants provides a comprehensive stabilization package for elastomers.[4][5]

Key Benefits of Incorporating Liquid Phosphites:

-

Improved Processing Stability: Prevents degradation and viscosity changes during high-temperature mixing and extrusion.[2][4]

-

Enhanced Color Stability: Minimizes discoloration and yellowing, which is crucial for light-colored and transparent elastomers.[1][4]

-

Increased Thermal Stability: Protects the elastomer from degradation due to heat exposure during its service life.

-

Synergistic Performance: Works in conjunction with primary antioxidants to provide a more robust overall stabilization system.[4][5]

Mechanism of Action: Hydroperoxide Decomposition

The primary role of liquid phosphite antioxidants is to interrupt the auto-oxidation cycle of elastomers by decomposing hydroperoxides (ROOH). These hydroperoxides are formed during oxidation and can break down into highly reactive radicals that further degrade the polymer. Phosphites react with hydroperoxides in a non-radical process, converting them into stable alcohols and oxidizing themselves into phosphates.[1][2][5]

The general reaction can be depicted as:

P(OR)₃ + ROOH → O=P(OR)₃ + ROH

This reaction effectively neutralizes the hydroperoxides, preventing the proliferation of degradative radicals.

Caption: Mechanism of liquid phosphite antioxidant action in elastomers.

Quantitative Data on Performance Improvement

The addition of liquid phosphites to elastomer formulations leads to measurable improvements in key performance indicators. The following tables summarize typical data obtained from studies on various elastomers.

Table 1: Improvement in Color Stability (Yellowness Index) of Natural Rubber (NR)

| Formulation | Initial Yellowness Index (ASTM D1925) | Yellowness Index after 7 days at 70°C |

| NR (Control) | 5.2 | 18.5 |

| NR + 1.0 phr Liquid Phosphite | 4.8 | 8.1 |

| NR + 2.0 phr Liquid Phosphite | 4.5 | 6.3 |

Table 2: Enhancement of Thermal Stability of Styrene-Butadiene Rubber (SBR) by TGA

| Formulation | Onset of Decomposition (°C) | Temperature at 50% Weight Loss (°C) |

| SBR (Control) | 360 | 425 |

| SBR + 1.5 phr Liquid Phosphite | 375 | 445 |

Table 3: Effect on Mechanical Properties of EPDM after Heat Aging

| Formulation | Tensile Strength Retention after 168h at 125°C (%) | Elongation at Break Retention after 168h at 125°C (%) |

| EPDM (Control) | 65 | 50 |

| EPDM + 1.0 phr Liquid Phosphite | 85 | 75 |

Experimental Protocols for Incorporation

The successful incorporation of liquid phosphites into elastomers depends on achieving a homogeneous dispersion of the additive within the polymer matrix. The choice of mixing equipment and process parameters is critical.

Workflow for Elastomer Compounding with Liquid Phosphite

Caption: General workflow for incorporating liquid phosphites into elastomers.

Protocol for Two-Roll Mill Mixing

This method is suitable for smaller laboratory-scale batches.

Equipment:

-

Two-roll mill with adjustable nip gap and temperature control.

-

Syringe or pipette for accurate liquid addition.

Procedure:

-

Mastication: Set the mill rolls to the desired temperature (typically 50-70°C for natural rubber). Pass the elastomer through the mill with a tight nip gap for 3-5 minutes to masticate and form a continuous band.

-

Incorporation of Solids: Widen the nip gap slightly. Add solid compounding ingredients (e.g., fillers, activators, primary antioxidants) to the elastomer band and continue milling until a homogeneous mixture is achieved.

-

Addition of Liquid Phosphite: Create a small rolling bank of the compound on the mill. Slowly and dropwise, add the pre-weighed liquid phosphite into the bank. This ensures even distribution and prevents the liquid from being squeezed out.

-

Final Mixing: Once the liquid phosphite is fully absorbed, perform several end-to-end cuts and folds of the rubber sheet to ensure thorough dispersion. Continue mixing for an additional 5-10 minutes.

-

Sheeting Off: Sheet off the final compound at a consistent thickness for subsequent vulcanization and testing.

Protocol for Internal Mixer (e.g., Banbury Mixer) Compounding

This method is common for larger-scale production.

Equipment:

-

Internal mixer with temperature and rotor speed control.

-

Liquid injection system or a means for manual addition.

Procedure:

-

Elastomer Addition: Charge the pre-weighed elastomer into the mixer and lower the ram. Masticate for 1-2 minutes.

-

Addition of Fillers and Additives: Add the solid compounding ingredients and continue mixing according to the established mixing cycle.

-

Liquid Phosphite Addition:

-

Injection: If equipped, inject the liquid phosphite into the mixing chamber after the solid ingredients have been incorporated and the elastomer is in a molten state.

-

Manual Addition: If adding manually, raise the ram and pour the liquid phosphite directly onto the fluxing rubber, then quickly lower the ram to continue mixing.

-

-

Final Mixing and Discharge: Continue mixing for the remainder of the cycle to ensure complete dispersion. Discharge the batch onto a two-roll mill for cooling and sheeting.

Protocol for Twin-Screw Extruder Compounding

This continuous process is highly efficient for large-scale production and offers precise control over mixing.

Equipment:

-

Co-rotating twin-screw extruder with multiple feeding and injection ports.

-

Gravimetric or volumetric feeders for solids.

-

High-precision liquid injection pump.

Procedure:

-

Solid Feeding: Feed the elastomer and pre-blended solid additives into the main feed throat of the extruder.

-

Melting and Mixing: The screw configuration should be designed to convey, melt, and mix the solid components effectively.

-

Liquid Injection: Position the liquid injection port downstream after the polymer has been fully melted and the initial mixing of solids has occurred. This prevents the liquid from interfering with the melting process and ensures it is injected into a molten polymer matrix for optimal dispersion.

-

Dispersive and Distributive Mixing: The screw elements following the injection port should be configured for intensive mixing to ensure homogeneous distribution of the liquid phosphite.

-

Venting (Optional): A vacuum venting port can be included to remove any volatiles.

-

Pelletizing: The compounded elastomer is then extruded through a die and pelletized.

Safety Precautions

-

Always consult the Safety Data Sheet (SDS) for the specific liquid phosphite being used.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle liquid phosphites in a well-ventilated area to avoid inhalation of any vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

The incorporation of liquid phosphites is a highly effective strategy for enhancing the processing, color, and thermal stability of a wide range of elastomers. By acting as hydroperoxide decomposers, they provide a crucial protective mechanism that complements the function of primary antioxidants. The selection of the appropriate incorporation protocol, whether using a two-roll mill, internal mixer, or twin-screw extruder, is essential for achieving a homogeneous dispersion and realizing the full benefits of these versatile additives. Careful control of process parameters and adherence to safety guidelines will ensure the successful and safe use of liquid phosphites in elastomer formulations.

References

Application Notes: Synergistic Antioxidant Effects of Hindered Phenols

Introduction

Hindered phenols are a class of primary antioxidants widely utilized across various industries, including pharmaceuticals, food preservation, and polymer stabilization.[1][2] Their unique molecular structure, featuring bulky substituent groups around a hydroxyl group on a benzene ring, allows them to effectively scavenge harmful free radicals by donating a hydrogen atom.[1][2][3] This action terminates the oxidative chain reactions that lead to material degradation and cellular damage.[2][3] While potent on their own, the efficacy of hindered phenols can be significantly enhanced when used in combination with other antioxidants, a phenomenon known as synergism. This synergistic effect is often greater than the sum of the individual antioxidant activities.[3][4] These application notes provide a detailed overview, quantitative data, and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the synergistic antioxidant effects of hindered phenols.

Mechanism of Synergistic Action

The primary antioxidant mechanism of a hindered phenol involves the donation of its phenolic hydrogen to a peroxy radical (ROO•), neutralizing it and forming a stable, resonance-stabilized phenoxyl radical that is less likely to propagate the oxidation chain.[3][5]

Synergy is often achieved by combining hindered phenols (primary antioxidants) with secondary antioxidants, such as thioethers or phosphites.[3][4] These secondary antioxidants do not primarily scavenge radicals but instead decompose hydroperoxides (ROOH), which are unstable byproducts of oxidation that can break down to form new, highly reactive radicals. By eliminating hydroperoxides, secondary antioxidants prevent the formation of new radicals, thus reducing the overall oxidative burden and allowing the primary hindered phenol antioxidant to function more efficiently.[3]

Quantitative Analysis of Synergy

The synergistic effect can be quantified by comparing the observed antioxidant activity of a mixture to the expected additive effect of the individual components. A Combination Index (CI) or Fractional Inhibitory Concentration (FIC) Index can be calculated, where a value < 1 indicates synergy, = 1 indicates an additive effect, and > 1 indicates antagonism.[[“]] The table below presents representative data illustrating this principle.

Table 1: Representative Synergistic Antioxidant Activity Data (DPPH Assay)

| Antioxidant A (Hindered Phenol) | Antioxidant B (Synergist) | EC₅₀ of A (µM) | EC₅₀ of B (µM) | EC₅₀ of Mixture (A+B) | FIC Index* | Interaction |

|---|---|---|---|---|---|---|

| Butylated Hydroxytoluene (BHT) | Ascorbic Acid | 45 | 28 | 25 | 0.77 | Synergistic |

| Probucol | Vitamin E | 15 | 22 | 10 | 0.81 | Synergistic |

| Irganox 1010 | Distearyl Thiodipropionate (DSTDP) | 35 | >100 | 20 | <1.0 | Synergistic |

| 2,6-di-tert-butylphenol | Quercetin | 50 | 12 | 18 | 0.66 | Synergistic |

*Note: FIC Index = (EC₅₀ of A in mixture / EC₅₀ of A alone) + (EC₅₀ of B in mixture / EC₅₀ of B alone). For a 1:1 mixture, this simplifies. The values presented are illustrative of synergistic outcomes reported in antioxidant literature.[7][8]

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using DPPH Radical Scavenging Assay

This protocol details the measurement of antioxidant synergy by evaluating the capacity of test compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[9][10]

Methodology:

-

Reagent Preparation:

-

Assay Procedure (96-well plate format):

-

Prepare serial dilutions of compounds A and B individually to determine their individual EC₅₀ values.

-

Prepare combinations of A and B. A common approach is the fixed-ratio method (e.g., 1:1, 1:2, 2:1 molar ratios) and then serially dilute the mixture.

-

To each well, add 20 µL of the sample, combination, or solvent blank.[11]

-

Add 180-200 µL of the DPPH working solution to all wells. Mix gently.[11]

-

-

Incubation and Measurement:

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100[9]

-

Plot % inhibition versus concentration for each compound and combination to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Calculate the Combination Index (CI) or FIC to determine the nature of the interaction.[[“]]

-

Protocol 2: In Vitro Synergy Assessment using ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic antioxidants.[12][13]

Methodology:

-

ABTS•+ Radical Generation:

-

Assay Procedure (96-well plate format):

-

Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 (±0.02) at 734 nm. This is the working solution.[12]

-

Prepare individual and combination sample dilutions as described in the DPPH protocol.

-

Add 10 µL of the sample, combination, or blank to each well.[12]

-

Add 190-200 µL of the ABTS•+ working solution to each well and mix.[14]

-

-

Incubation and Measurement:

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity and determine synergy as described for the DPPH assay.

-

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by quantifying the ability of compounds to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) within live cells.[15][16]

Methodology:

-

Cell Culture:

-

Seed human cells, such as Caco-2 or HepG2, into a 96-well black, clear-bottom microplate at an appropriate density to achieve confluence within 24 hours.[15]

-

-

Treatment and Probe Loading:

-

After 24 hours, remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).

-

Treat cells for 1 hour with various concentrations of the individual antioxidants (A and B) and their combinations prepared in treatment medium. Include a vehicle control.

-

Remove the treatment medium, wash the cells, and add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 30-60 minutes to allow the probe to be taken up by the cells.

-

-

Induction of Oxidative Stress and Measurement:

-

Remove the DCFH-DA solution and wash the cells.

-

Add 100 µL of a peroxyl radical initiator, such as 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells.[16]

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure fluorescence emission (approx. 538 nm) with excitation at approx. 485 nm every 5 minutes for 1 hour.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence versus time plot.

-

Calculate the CAA unit for each concentration: CAA unit = 100 - (∫SA / ∫CA) × 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

-

Determine the EC₅₀ value (concentration required to provide 50% antioxidant activity) for each compound and combination.

-

Analyze for synergy using the Combination Index method as described previously.

-

References

- 1. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]

- 2. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 3. partinchem.com [partinchem.com]

- 4. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 5. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation methods for antioxidant synergy in medicinal plants? - Consensus [consensus.app]

- 7. Optimization of Antioxidant Synergy in a Polyherbal Combination by Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Different Proportions of Phenolics on Antioxidant Potential: Pointers for Bioactive Synergy/Antagonism in Foods and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts [mdpi.com]

Application Notes and Protocols for the Quantification of Phosphite Stabilizers in Plastics

Introduction

Phosphite stabilizers are a class of secondary antioxidants crucial for protecting polymeric materials during high-temperature processing and extending their service life.[1][2] They function primarily by decomposing hydroperoxides (ROOH), which are unstable byproducts of polymer autoxidation that can otherwise lead to rapid degradation, chain scission, and discoloration.[1][3] The general mechanism involves the oxidation of the phosphite stabilizer to its corresponding phosphate form.[3] However, many phosphites are susceptible to hydrolysis, which can diminish their effectiveness and create handling issues.[4][5][6] Therefore, accurate and reliable quantification of these additives and their transformation products in the plastic matrix is essential for quality control, formulation development, failure analysis, and regulatory compliance.

This document provides detailed application notes and protocols for the primary analytical methods used to quantify phosphite stabilizers in various plastic matrices.

Key Analytical Techniques

The quantification of phosphite stabilizers typically requires their initial separation from the polymer matrix, followed by analysis using chromatographic or spectroscopic techniques. The choice of method depends on the specific stabilizer, the polymer type, the required sensitivity, and the available instrumentation.

-

High-Performance Liquid Chromatography (HPLC): Often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, HPLC is the most common technique for analyzing non-volatile and thermally unstable additives like phosphites.[7][8]

-

Gas Chromatography (GC): Coupled with a Mass Spectrometer (GC-MS), this method is suitable for more volatile stabilizers or their degradation products. Pyrolysis-GC-MS allows for direct analysis of the polymer with minimal sample preparation.[9][10][11]

-

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This is a powerful technique for directly identifying and quantifying phosphorus-containing compounds.[12] It can distinguish between the parent phosphite and its oxidized phosphate or hydrolyzed forms based on their distinct chemical shifts.[13][14]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used for identifying and quantifying additives, particularly at higher concentrations.[15][16][17] It is often used as a rapid screening tool and can sometimes be performed directly on thin polymer films.[15][18]

Experimental Workflows and Mechanisms

The following diagrams illustrate the general experimental workflow for stabilizer analysis and the fundamental mechanism of phosphite action.

Caption: General workflow for quantifying phosphite stabilizers in plastics.

Caption: Phosphites stabilize polymers by reducing unstable hydroperoxides.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the separation and quantification of phosphite stabilizers and their degradation products.

Protocol: Quantification of Irgafos 168 in Polypropylene (PP)

This protocol outlines a typical procedure for extracting and quantifying Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168) from a PP matrix.

A. Sample Preparation: Solvent Extraction

-

Weighing: Accurately weigh approximately 2-3 g of the polypropylene sample (pellets or shredded film) into a cellulose extraction thimble.

-

Extraction: Place the thimble in a Soxhlet extraction apparatus. Add 150 mL of a suitable solvent (e.g., dichloromethane or cyclohexane) to the boiling flask.

-

Reflux: Extract the sample by heating the solvent to reflux for 6-8 hours. The solvent will cycle through the thimble, dissolving the additives.

-

Concentration: After extraction, allow the apparatus to cool. Transfer the solvent extract to a rotary evaporator and concentrate the volume to approximately 5 mL.

-

Final Preparation: Transfer the concentrated extract to a 10 mL volumetric flask. Rinse the boiling flask with a small amount of fresh solvent and add it to the volumetric flask. Dilute to the mark with the solvent.

-

Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[19]

B. Instrumental Analysis: HPLC-UV

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with Acetonitrile/Water (95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: 275 nm.

C. Quantification

-

Calibration Standards: Prepare a series of standard solutions of Irgafos 168 in the extraction solvent (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Calibration Curve: Inject the standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared sample extract.

-

Calculation: Determine the concentration of Irgafos 168 in the sample extract using the calibration curve. Calculate the final concentration in the polymer (e.g., in mg/kg or % w/w) based on the initial sample weight and final extract volume.

Caption: Workflow for HPLC-based quantification of phosphite stabilizers.

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is highly specific for phosphorus-containing compounds and provides structural information, allowing for the simultaneous quantification of the parent phosphite and its degradation products.[12][20] Due to the 100% natural abundance of the ³¹P nucleus, the technique offers good sensitivity.[13][14]

Protocol: Direct Quantification of Phosphite and Phosphate in Polyethylene (PE)

This protocol is adapted for analyzing the relative amounts of phosphite and its corresponding phosphate in a polymer extract.

A. Sample Preparation

-

Extraction: Perform a solvent extraction as described in the HPLC protocol (Section 1A). A smaller sample size (0.5 - 1 g) may be sufficient.

-

Drying: After concentrating the extract, evaporate the solvent completely to dryness under a gentle stream of nitrogen.

-

Dissolution: Re-dissolve the dried residue in 0.7 mL of a deuterated solvent suitable for NMR, such as deuterated chloroform (CDCl₃).[21]

-

Internal Standard: For absolute quantification, add a known amount of a phosphorus-containing internal standard with a chemical shift that does not overlap with the analytes of interest (e.g., triphenyl phosphate if not present in the sample).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

B. Instrumental Analysis: ³¹P NMR

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Probe: 5 mm broadband probe.

-

Reference: 85% H₃PO₄ as an external reference (δ = 0 ppm).

-

Key Parameters for Quantification:

-

Technique: Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[22]

-

Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of the phosphorus nuclei being measured, e.g., 15-30 s) to allow for full relaxation of the nuclei between pulses.[21]

-

Pulse Angle: 90° pulse.

-

Number of Scans: 64-256 scans, depending on the concentration.

-

C. Quantification

-

Spectrum Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor and perform phase and baseline correction.

-

Peak Identification: Identify the signals corresponding to the phosphite stabilizer and its phosphate oxidation product. Typically, phosphites (P³⁺) resonate in the range of +120 to +150 ppm, while phosphates (P⁵⁺) appear near 0 ppm.[13]

-

Integration: Carefully integrate the area of the phosphite and phosphate peaks.

-

Calculation (Relative Quantification): The molar ratio of the two species is directly proportional to their integrated peak areas.

-

% Phosphite = [Area(Phosphite) / (Area(Phosphite) + Area(Phosphate))] x 100

-

-

Calculation (Absolute Quantification): If an internal standard (IS) was used, the absolute amount of the analyte can be calculated as follows:

-

Amount(Analyte) = [Area(Analyte) / Area(IS)] x [Amount(IS) / MW(IS)] x MW(Analyte)

-

Data Presentation: Quantitative Summary

The following tables summarize typical quantitative data and compare the primary analytical techniques.

Table 1: Example Quantitative Analysis of Phosphite Stabilizers in Plastics

| Phosphite Stabilizer | Polymer Matrix | Concentration Found | Analytical Method | Reference |

| Irgafos 168 | Polypropylene (PP) | 0.24 - 12.61 mg/g | LC-MS/MS | [9] |

| Irgafos 168 | Polybutylene | 12.61 mg/g | LC-MS/MS | [9] |

| Irgafos 168 | ABS | 0.24 mg/g | LC-MS/MS | [9] |

| Irgafos 168 | Multilayer Packaging (PE) | Detected & Quantified | UHPLC-TOF-MS | [23] |